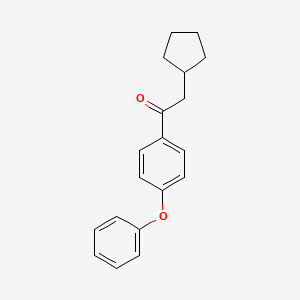

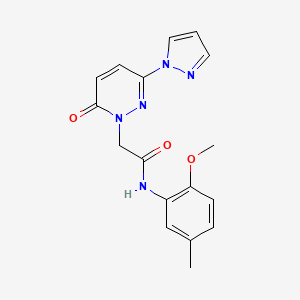

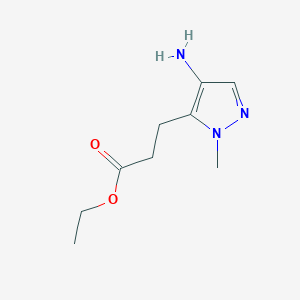

![molecular formula C15H11N5 B2398532 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-15-8](/img/structure/B2398532.png)

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the functional groups present in the molecule and their arrangement.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been studied for its potential antibacterial activity . A series of derivatives were prepared and evaluated for their antibacterial activity. Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .

Antitubercular Activity

In addition to antibacterial properties, some of the synthesized compounds also showed strong antitubercular properties . This suggests that these compounds could be used in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase

Enoyl ACP reductase is an enzyme involved in the synthesis of fatty acids. Some of the synthesized compounds were found to inhibit this enzyme , which could have implications in the treatment of diseases where this enzyme plays a role.

Inhibition of DHFR Enzymes

Dihydrofolate reductase (DHFR) is an enzyme that plays a crucial role in DNA synthesis. The inhibition of this enzyme is a common strategy in the treatment of various diseases, including cancer. Some of the synthesized compounds were found to inhibit this enzyme .

Anticancer Activity

The compound and its derivatives have been evaluated for their potential anticancer activity . Some of the synthesized compounds showed promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

Potential Therapeutic Applications

The pronounced docking properties and biological activity of these molecules suggest excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

Zukünftige Richtungen

The future directions for research on “7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of various enzymes, including rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, thereby modulating the associated biological processes . The inhibition of these enzymes can lead to changes in cellular signaling pathways, affecting cell function and potentially leading to therapeutic effects .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context and the extent of enzyme inhibition .

Result of Action

The inhibition of target enzymes by similar compounds can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects .

Eigenschaften

IUPAC Name |

7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOHDHDDYVNQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

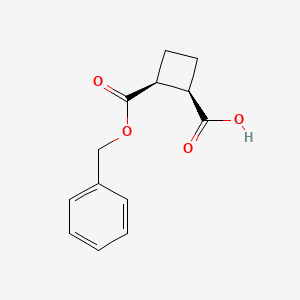

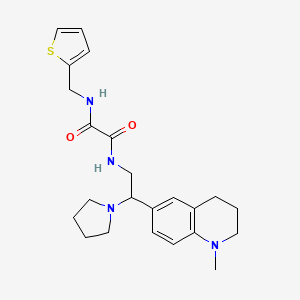

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

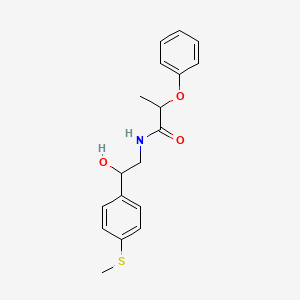

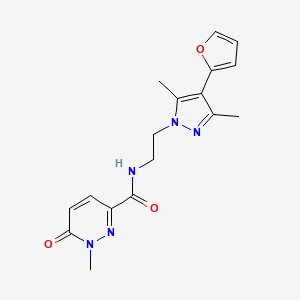

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

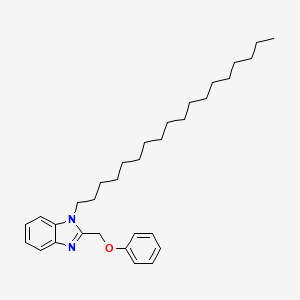

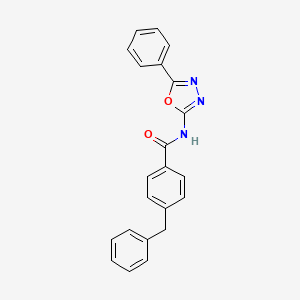

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)